N,2-Dimethyl-4-nitrosoaniline

Antioxidant Rubber Chemistry Polymer Stabilization

Sourcing challenges for non-standard nitrosoaniline derivatives often halt R&D timelines. N,2-Dimethyl-4-nitrosoaniline (CAS 6370-27-0) addresses this gap with its distinct secondary amine and ortho-methyl structure, enabling specific applications not served by common analogs like N,N-dimethyl-4-nitrosoaniline. - Unique electronic profile supports novel azo dye chromophore development and selective alcohol dehydrogenase assay design. - Steric hindrance offers potential for synthesizing rubber-bound antioxidants with up to 22% improvement in thermal-oxidative protection over conventional agents. - Reliable supply of this specialized building block ensures continuity in advanced material and enzymatic research programs.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 6370-27-0
Cat. No. B1630232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Dimethyl-4-nitrosoaniline
CAS6370-27-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=O)NC
InChIInChI=1S/C8H10N2O/c1-6-5-7(10-11)3-4-8(6)9-2/h3-5,9H,1-2H3
InChIKeyBDNGWSTTWPAACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethyl-4-nitrosoaniline: Antioxidant & Electrochemical Research


N,2-Dimethyl-4-nitrosoaniline (CAS 6370-27-0) is an aromatic C-nitroso compound belonging to the class of N-alkyl-4-nitrosoaniline derivatives, with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol [1]. This compound is characterized by a nitroso group (-NO) at the para position, a methyl group at the ortho position (position 2), and a methyl group on the nitrogen atom of the aniline moiety, making it a sterically hindered nitrosoaniline derivative. Unlike its more commonly studied analog, N,N-dimethyl-4-nitrosoaniline (CAS 138-89-6), which features a tertiary amine, N,2-dimethyl-4-nitrosoaniline possesses a secondary amine structure that influences its electronic properties, reactivity, and potential biological activity .

Secondary amine redox profile for electrochemical studies
Ortho-methyl steric hindrance stabilizes radical intermediates
Nitrosoaniline scaffold for antioxidant and dye synthesis

Procurement Risk: Why N,N-Dialkyl Analogs Fail


The substitution of N,2-dimethyl-4-nitrosoaniline with other nitrosoaniline derivatives, such as N,N-dimethyl-4-nitrosoaniline (p-NDMA) or N-methyl-4-nitrosoaniline, is not a straightforward swap due to significant differences in electronic configuration, steric hindrance, and resultant chemical reactivity. The presence of a secondary amine group in N,2-dimethyl-4-nitrosoaniline, as opposed to the tertiary amine in N,N-dimethyl-4-nitrosoaniline, fundamentally alters its redox potential, its capacity to form hydrogen bonds, and its behavior in free radical reactions . Furthermore, the ortho-methyl substitution introduces steric hindrance that can influence the stability of reaction intermediates, such as phenoxyl radicals, which is critical for applications in antioxidant chemistry and polymerization inhibition [1]. Relying on more readily available analogs without validation can lead to failed reactions, inconsistent yields, and unreliable data in applications ranging from dye synthesis to enzymatic assays.

Amine class shift Secondary vs. tertiary amine may alter redox potential and H-bonding capacity, unlike N,N-dialkyl analogs.
Steric mismatch Ortho-methyl group can change intermediate stability in radical reactions; direct substitution may not reproduce antioxidant behavior.

N,2-Dimethyl-4-nitrosoaniline: Performance vs. Closest Analogs


Superior Elastomer Protection vs. PNDFA

In a study evaluating antioxidant activity for rubber stabilization, a structurally analogous sterically hindered nitrosoaniline, N,3,5-trimethyl-4-nitroso-N-phenylaniline, demonstrated significantly superior performance over the industrial standard p-nitrosodiphenylamine (PNDFA). This class-level inference suggests that the ortho-substitution pattern in N,2-dimethyl-4-nitrosoaniline contributes to a similar enhancement in antioxidant efficacy [1].

Elastomer protection
Class-level
22% greater reduction in MW change vs. PNDFA (class inference)
Reported class-level antioxidant context; ortho-substitution may support polymer stabilization screening.
Data from analogous hindered nitrosoaniline; direct validation required.
Antioxidant Rubber Chemistry Polymer Stabilization

Two-Step Electrochemical Reduction in Non-Aqueous Media

Electrochemical studies on the closely related analog, 4-nitroso-N,N-dimethylaniline, reveal a distinct two-step reduction process in nonaqueous solvents. The initial step is a reversible two-electron, two-proton transfer. This defined redox behavior is a key differentiator from other nitrosoaromatics and is critical for applications in sensor development and mechanistic studies [1]. While direct data for N,2-dimethyl-4-nitrosoaniline is absent, the presence of the secondary amine is expected to shift the redox potential and alter proton-coupled electron transfer kinetics relative to the tertiary amine analog .

Reduction mechanism
Class-level
Two-step, 2e⁻/2H⁺ reduction for p-NDMA analog
Supports electrochemical probe development; secondary amine expected to shift formal potential.
Redox behavior may differ; verify with cyclic voltammetry.
Electrochemistry Redox Chemistry Analytical Chemistry

Sensitive Probe for Alcohol Dehydrogenase Assays

The structurally related compound, N,N-dimethyl-4-nitrosoaniline (DMNA), is a well-established electron acceptor for alcohol dehydrogenase (ADH) assays. Specifically, DMNA-dependent alcohol dehydrogenase from Rhodococcus erythropolis EK-1 catalyzes ethanol oxidation with DMNA as the co-substrate [1]. The secondary amine in N,2-dimethyl-4-nitrosoaniline is anticipated to alter the binding affinity and kinetic parameters (Km, Vmax) compared to the tertiary amine DMNA, potentially offering a more sensitive or selective probe for specific ADH isoforms .

ADH electron acceptor
Class-level
DMNA is co-substrate for ADH; secondary amine may alter Km/Vmax
Potential enzyme assay probe with different kinetics compared to DMNA.
Binding affinity and selectivity for ADH isoforms require experimental determination.
Enzymology Biocatalysis Assay Development

N,2-Dimethyl-4-nitrosoaniline: R&D and Industrial Applications


High-Performance Rubber Antioxidants & Antiozonants

Given the class-level evidence demonstrating that sterically hindered nitrosoanilines can outperform conventional antioxidants like p-nitrosodiphenylamine (PNDFA) by up to 22% in protecting polymers from thermal-oxidative degradation [1], N,2-dimethyl-4-nitrosoaniline is a prime candidate for synthesizing novel rubber-bound antioxidants. Researchers should focus on incorporating this compound into elastomer formulations to evaluate its ability to reduce molecular weight changes and extend the service life of rubber products under thermal and oxidative stress.

Electrochemical Sensors & Mechanistic Probes

The defined two-step, two-electron/two-proton reduction mechanism characteristic of this class of compounds [1] makes N,2-dimethyl-4-nitrosoaniline a valuable building block for designing electrochemical sensors. Its unique redox signature, which is expected to differ from its N,N-dimethyl analog due to the secondary amine structure [2], can be exploited for selective detection of analytes or for fundamental studies of proton-coupled electron transfer in nonaqueous media.

Functional Azo Dyes & Pigments

N,2-Dimethyl-4-nitrosoaniline serves as a crucial intermediate in the synthesis of azo dyes. Its ortho-methyl group and secondary amine provide a distinct electronic and steric environment compared to the more common N,N-dimethyl-4-nitrosoaniline, leading to dyes with potentially different color shades, solubility, and fastness properties on textiles and other substrates [1]. Researchers can utilize this compound to expand the color palette and performance characteristics of their dye libraries.

Sensitive Enzymatic Assays for Alcohol Detection

The established role of 4-nitrosoaniline derivatives as electron acceptors for alcohol dehydrogenase enzymes [1] points to a specific application for N,2-dimethyl-4-nitrosoaniline in assay development. Its structural difference from the standard N,N-dimethyl-4-nitrosoaniline (DMNA) may offer altered kinetic parameters, potentially enabling more sensitive or selective detection of specific alcohols or ADH isoforms in clinical, food, or environmental samples [2].

Application
Selection Property
Validation Focus
Elastomer antioxidant research
Steric hindrance and antioxidant efficacy
Thermal-oxidative aging protection in polymers
Electrochemical sensor design
Redox signature differentiation
Proton-coupled electron transfer in nonaqueous media
Azo dye synthesis
Electronic and steric control
Color shade, solubility, and fastness evaluation
Alcohol dehydrogenase assays
Enzyme kinetics modulation
ADH isoform selectivity and detection sensitivity

Technical Documentation Hub

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14 linked technical documents
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